DC271

Description

Properties

Molecular Formula |

C23H25NO2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

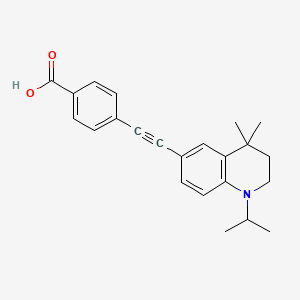

4-[2-(4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinolin-6-yl)ethynyl]benzoic acid |

InChI |

InChI=1S/C23H25NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-12,15-16H,13-14H2,1-4H3,(H,25,26) |

InChI Key |

OCMSZODRCJAGHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of DC271: A Fluorescent Retinoid Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of DC271, a valuable research tool in the study of retinoid signaling pathways. The information is presented to be accessible and useful for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), the biologically active form of vitamin A. It is not a therapeutic agent but rather a chemical probe designed for the biochemical and intracellular characterization of retinoid signaling pathways. Its intrinsic fluorescence allows for direct visualization and quantification in various experimental settings, making it a powerful tool for studying the roles of cellular retinoic acid-binding proteins and retinoic acid receptors.

Core Mechanism of Action

The primary mechanism of action of this compound is to mimic endogenous all-trans-retinoic acid. It functions as an agonist of the retinoic acid signaling pathway. The key steps in its mechanism of action are:

-

Cellular Uptake and Binding to CRABPII: Upon entering a cell, this compound binds to the cellular retinoic acid-binding protein II (CRABPII). This binding is a critical step in the intracellular transport and availability of retinoids.

-

Translocation to the Nucleus: The this compound-CRABPII complex facilitates the transport of this compound to the nucleus.

-

Activation of Retinoic Acid Receptors (RARs): In the nucleus, this compound, like ATRA, binds to and activates retinoic acid receptors (RARs). RARs are ligand-dependent transcription factors that form heterodimers with retinoid X receptors (RXRs).

-

Gene Transcription Modulation: The activated RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cellular differentiation, proliferation, and apoptosis.[1] For instance, in human keratinocyte cells (HaCaT), this compound has been shown to activate the same genes as endogenous retinoic acid.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Target |

| Kd | 42 nM | CRABPII |

| Kd (Dissociation Constant) is a measure of the binding affinity of a ligand to its receptor. A lower Kd value indicates a higher binding affinity. |

Table 2: Physicochemical and Fluorescent Properties of this compound

| Property | Value |

| Molecular Weight | 347.46 g/mol |

| Formula | C23H25NO2 |

| Purity | ≥98% (HPLC) |

| CAS Number | 198696-03-6 |

| Fluorescent Properties | Solvochromatic (fluorescent λex, λem, and quantum yield are affected by solvent type) |

Table 3: Spectroscopic Properties of this compound in Different Solvents

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) |

| DMSO | 351 | 442 | 19.3 |

| EtOH | 350 | 461 | 1.14 |

| DCM | 382 | 572 | 71.45 |

| Toluene | 378 | 447 | 80.21 |

| Data sourced from Tocris Bioscience and R&D Systems product information. |

Experimental Protocols

The following are generalized protocols for key experiments where this compound is utilized. Specific details may need to be optimized for individual experimental systems.

1. In Vitro Fluorescence Competition Assay for Retinoic Acid Binding Proteins

This assay is used to determine the binding affinity of unlabeled ligands to CRABPII by measuring their ability to displace this compound.

-

Materials:

-

Recombinant human CRABPII

-

This compound

-

Test compounds (unlabeled ligands)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of CRABPII and this compound in the assay buffer. The concentration of this compound should be close to its Kd value.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Add varying concentrations of the test compound to the mixture.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence intensity of this compound. The displacement of this compound by the test compound will result in a decrease in fluorescence polarization or a change in fluorescence intensity/wavelength depending on the specific properties of the fluorometer and assay setup.

-

Plot the fluorescence signal against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.

-

2. Cellular Uptake and Localization Studies

This protocol outlines the use of this compound to visualize the uptake and intracellular distribution of a retinoid analog.

-

Materials:

-

Cell line of interest (e.g., HaCaT keratinocytes)

-

Cell culture medium and supplements

-

This compound

-

Fluorescence microscope

-

Optional: Nuclear stain (e.g., DAPI)

-

-

Procedure:

-

Culture the cells on a suitable imaging dish or slide.

-

Treat the cells with a working concentration of this compound (e.g., 1 µM) for a specified time (e.g., 72 hours).

-

Wash the cells with fresh medium or PBS to remove unbound this compound.

-

If desired, stain the cells with a nuclear marker like DAPI.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound and the nuclear stain.

-

Capture images to analyze the subcellular localization of this compound.

-

3. Gene Expression Analysis

This experiment determines the effect of this compound on the expression of retinoic acid target genes.

-

Materials:

-

Cell line of interest

-

This compound

-

All-trans-retinoic acid (as a positive control)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) machine and reagents (primers for target genes and housekeeping genes)

-

-

Procedure:

-

Treat the cells with this compound, ATRA, or a vehicle control for a specified period.

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA using reverse transcription.

-

Perform qPCR to quantify the relative expression levels of target genes (e.g., genes with RAREs in their promoters) and a housekeeping gene for normalization.

-

Analyze the data to determine the fold change in gene expression induced by this compound compared to the control.

-

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound, a fluorescent retinoic acid analog.

Caption: General experimental workflows utilizing this compound.

References

DC271 as a Fluorescent Probe for Retinoic Acid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DC271, a novel fluorescent probe for the study of retinoic acid receptors (RARs) and their associated signaling pathways. This compound, a synthetic analog of all-trans-retinoic acid (ATRA), offers a powerful tool for real-time analysis of retinoid-protein interactions and cellular dynamics, overcoming some limitations of traditional radiolabeling techniques.[1][2] Its intrinsic solvatochromatic fluorescence makes it particularly valuable for a range of applications, from high-throughput screening to detailed cellular imaging.[2]

Core Properties of this compound

This compound is characterized by its unique photophysical properties, which are highly sensitive to the local environment.[1] This solvatochromism—a shift in fluorescence emission to shorter wavelengths and a significant increase in quantum yield in nonpolar environments, such as the hydrophobic binding pocket of a protein—is the foundation of its utility as a binding probe.[1]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid | Tocris Bioscience |

| Molecular Weight | 347.46 g/mol | --INVALID-LINK-- |

| Formula | C₂₃H₂₅NO₂ | --INVALID-LINK-- |

| CAS Number | 198696-03-6 | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Table 2: Fluorescence Properties of this compound in Various Solvents

| Solvent | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (%) | Reference |

| DMSO | 351 | 442 | 19.3 | --INVALID-LINK-- |

| Ethanol | 350 | 461 | 1.14 | --INVALID-LINK-- |

| Dichloromethane (DCM) | 382 | 572 | 71.45 | --INVALID-LINK-- |

| Toluene | 378 | 447 | 80.21 | --INVALID-LINK-- |

Table 3: Binding Affinity of this compound

| Protein | Binding Affinity (Kd) | Reference |

| Cellular Retinoid Binding Protein II (CRABPII) | 42 nM | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

This compound functions as a retinoic acid receptor agonist, mimicking the biological activity of the endogenous retinoid, ATRA.[3] It binds to components of the retinoid protein machinery, such as Cellular Retinoic Acid-Binding Protein II (CRABPII), which is involved in the transport of retinoic acid into the nucleus.[3][4] Once in the nucleus, retinoids like this compound interact with Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This ligand-bound RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This signaling cascade regulates a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[2]

Caption: Retinoid signaling pathway involving this compound.

Experimental Protocols

Fluorescence Competition Assay

This assay leverages the solvatochromatic properties of this compound to quantify the binding of unlabeled compounds to retinoid-binding proteins like CRABPII and RARs.[1][2] When this compound is bound to the protein, its fluorescence intensity is high. The addition of a competing unlabeled ligand displaces this compound from the binding pocket, leading to a decrease in fluorescence that can be measured to determine the binding affinity of the competitor.[1]

Caption: Workflow for a fluorescence competition assay using this compound.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the retinoid-binding protein (e.g., CRABPII) in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

-

Prepare a serial dilution of the unlabeled competitor ligand.

-

-

Assay Setup:

-

In a black, non-binding surface 96-well plate, add the protein and this compound to each well to a final concentration of 100 nM each.[2]

-

Add aliquots of the serially diluted competitor ligand to the wells. Include control wells with no competitor (maximum fluorescence) and wells with no protein (background fluorescence).

-

Bring the total volume in each well to a consistent amount with the assay buffer.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the bound state of this compound (e.g., excitation at 355 nm and emission at 460 nm).[2]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.

-

Fit the resulting dose-response curve using a suitable software (e.g., DynaFit) to determine the IC50 value of the competitor.[1]

-

Calculate the dissociation constant (Kd) of the competitor using the Cheng-Prusoff equation, taking into account the concentration and Kd of this compound.

-

Live-Cell Imaging

This compound can be used to visualize the dynamics of retinoid uptake and localization within living cells. Its fluorescence allows for real-time tracking, providing insights into its cellular distribution, including nuclear accumulation.[1]

Caption: Workflow for live-cell imaging using the fluorescent probe this compound.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture human keratinocyte cells (HaCaT) or another appropriate cell line in a suitable culture medium.

-

Seed the cells onto glass-bottom imaging dishes or chamber slides suitable for fluorescence microscopy.

-

Allow the cells to adhere and grow to the desired confluency.

-

-

Probe Loading:

-

Prepare a working solution of this compound in the cell culture medium. A final concentration of 1 µM has been used for long-term (72 hours) incubation to observe gene activation.[5] For imaging experiments, the concentration and incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity. For example, labeling for 60 minutes has been reported for live-cell imaging of HaCaT cells.

-

Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells at 37°C in a CO₂ incubator for the optimized duration.

-

-

Imaging:

-

After incubation, gently wash the cells with fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., PBS) to remove any unbound this compound.

-

Mount the imaging dish on the stage of a confocal or wide-field fluorescence microscope.

-

Acquire images using a filter set appropriate for this compound's fluorescence. Given its excitation in the near-UV/violet range, a DAPI filter set is often suitable.

-

Optimize imaging parameters (e.g., laser power, exposure time) to maximize the signal-to-noise ratio while minimizing phototoxicity.

-

-

Image Analysis:

-

Analyze the acquired images to determine the subcellular localization of this compound.

-

Quantitative analysis of fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) can be performed using appropriate image analysis software.

-

Conclusion

This compound represents a significant advancement in the toolset available for studying retinoid signaling. Its fluorescent and solvatochromatic properties enable direct and quantitative measurement of ligand-protein binding and allow for the visualization of retinoid dynamics in living cells. This in-depth guide provides the necessary technical information and protocols to facilitate the successful application of this compound in research and drug discovery efforts targeting the complex and vital retinoic acid signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Live Cell Imaging [labome.com]

Unveiling the Solvent-Dependent Behavior of DC271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic properties of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA). This compound serves as a powerful probe for investigating retinoid signaling pathways due to its environment-sensitive fluorescence.[1][2] This document outlines the quantitative photophysical data of this compound in various solvents, details the experimental protocols for its characterization, and visualizes its role in relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound is a synthetic retinoid designed to exhibit strong, intrinsic, and solvatochromatic fluorescence.[3][4] Its fluorescence emission is highly sensitive to the polarity of its local environment, making it a valuable tool for studying ligand-protein interactions.[5][6] Specifically, its emission is intense and blue-shifted in nonpolar solvents, while it becomes weak and red-shifted in polar environments.[5][6] This property is particularly useful in assays where the binding of this compound to a hydrophobic pocket in a protein, such as Cellular Retinoic Acid Binding Protein II (CRABPII), results in a significant increase in fluorescence intensity.[1][5][6]

Quantitative Photophysical Data

The solvatochromic nature of this compound is evident from the significant shifts in its excitation (λex) and emission (λem) maxima, as well as its fluorescence quantum yield (Φ) in solvents of varying polarity. The data summarized below demonstrates this pronounced environmental sensitivity.

| Solvent | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) (%) |

| Toluene | 378 | 447 | 80.21 |

| Dichloromethane (DCM) | 382 | 572 | 71.45 |

| Ethanol (EtOH) | 350 | 461 | 1.14 |

| Dimethyl Sulfoxide (DMSO) | 351 | 442 | 19.3 |

(Data sourced from product information for this compound)[1]

Experimental Protocols

This section details the methodologies for characterizing the solvatochromic and photophysical properties of this compound.

Characterization of Solvatochromic Properties

This protocol outlines the steps to determine the excitation and emission spectra of this compound in different solvents.

Materials:

-

This compound

-

A selection of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Ethanol, DMSO)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.

-

Working Solution Preparation: From the stock solution, prepare dilute working solutions of this compound in each of the desired solvents. The final concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: For each working solution, measure the UV-Vis absorbance spectrum to determine the absorption maximum (λabs).

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs for each solvent.

-

Record the fluorescence emission spectrum for each solution.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Data Analysis: Tabulate the λex and λem values for this compound in each solvent to demonstrate the solvatochromic shifts.

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard.

Materials:

-

This compound solutions of varying concentrations in the desired solvents

-

A quantum yield standard with a known Φ in the same solvents (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a Series of Dilutions: For both this compound and the quantum yield standard, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: For each solution, measure the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data: For both this compound and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of this compound (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.

-

Visualizations: Pathways and Workflows

Retinoic Acid Signaling Pathway

This compound, as a fluorescent analog of all-trans-retinoic acid, is a valuable tool for probing the canonical retinoid signaling pathway. This pathway plays a crucial role in cellular differentiation, proliferation, and apoptosis.[7] The diagram below illustrates the key steps in this signaling cascade.

Caption: Retinoic Acid Signaling Pathway.

Experimental Workflow: Fluorescence Competition Assay

A novel fluorescence competition assay has been developed using this compound to identify and quantify the binding of unlabeled compounds to retinoid-binding proteins like CRABPII.[5][6][7][8] This assay leverages the solvatochromic properties of this compound, where its fluorescence is enhanced upon binding to the hydrophobic pocket of the protein. A competing ligand will displace this compound, leading to a measurable decrease in fluorescence.

Caption: Fluorescence Competition Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. edinst.com [edinst.com]

- 3. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.lancaster-university.uk [research.lancaster-university.uk]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of DC271 for Cellular Retinoid Binding Protein II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic retinoid DC271 for Cellular Retinoid Binding Protein II (CRABP-II). It is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are interested in the intricacies of retinoid signaling pathways. This document details the quantitative binding data, the experimental protocols used to obtain this data, and the key signaling pathways in which CRABP-II is involved.

Quantitative Binding Affinity Data

The binding affinity of this compound and other relevant retinoids to CRABP-II has been determined through fluorescence-based assays. The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding affinity. The data is summarized in the table below for comparative analysis.

| Ligand | Protein | Kd (nM) | Assay Method |

| This compound | CRABP-II | 42 | Fluorescence Displacement Assay [1] |

| All-trans-retinoic acid (atRA) | CRABP-I | 6.8 | Radioligand Binding Assay |

| All-trans-retinoic acid (atRA) | CRABP-II | 39 | Radioligand Binding Assay |

| Synthetic retinoid EC23 | CRABP-II | 160 | Fluorescence Competition Assay[2] |

Experimental Protocols

The determination of the binding affinity of this compound to CRABP-II relies on two key experimental procedures: the expression and purification of recombinant CRABP-II and the fluorescence displacement assay.

Expression and Purification of Recombinant Human CRABP-II

A common method for producing pure CRABP-II for in vitro assays is through recombinant expression in Escherichia coli using a Glutathione (B108866) S-transferase (GST) fusion tag system. This allows for efficient purification using affinity chromatography.

Protocol:

-

Vector Construction: The cDNA encoding human CRABP-II is cloned into a bacterial expression vector, such as pGEX, which contains a GST tag upstream of the multiple cloning site. This creates a GST-CRABP-II fusion protein construct.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C until it reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., phosphate-buffered saline (PBS) containing lysozyme (B549824) and DNase I) and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant containing the soluble GST-CRABP-II fusion protein is loaded onto a glutathione-agarose affinity column. The GST tag binds specifically to the glutathione resin.

-

Washing: The column is washed extensively with PBS to remove unbound proteins.

-

Thrombin Cleavage: To remove the GST tag, the resin-bound fusion protein is incubated with thrombin protease. Thrombin specifically cleaves a recognition site located between the GST tag and CRABP-II[3][4][5]. The cleavage is typically performed overnight at room temperature or 4°C[4].

-

Elution: The purified, tag-free CRABP-II is eluted from the column.

-

Purity Analysis: The purity of the eluted CRABP-II is assessed by SDS-PAGE.

Fluorescence Displacement Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (in this case, other retinoids) by measuring its ability to displace a fluorescent ligand (this compound) from CRABP-II. The assay takes advantage of the solvatochromic properties of this compound, whose fluorescence is quenched in an aqueous environment but significantly increases when bound to the hydrophobic pocket of CRABP-II[2].

Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified CRABP-II in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of the fluorescent ligand this compound in an organic solvent (e.g., ethanol) and then dilute it in the assay buffer.

-

Prepare serial dilutions of the non-fluorescent competitor ligand.

-

-

Assay Setup:

-

The assay is typically performed in a black, non-binding surface 96-well plate to minimize background fluorescence and non-specific binding[6].

-

To each well, add a fixed concentration of CRABP-II (e.g., 100 nM) and this compound (e.g., 100 nM)[6].

-

Add varying concentrations of the competitor ligand to the wells. Include control wells with CRABP-II and this compound only (maximum fluorescence) and wells with only this compound (background fluorescence).

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding equilibrium to be reached.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths for this compound (e.g., excitation at 355 nm and emission at 460 nm)[6][7].

-

Data Analysis:

-

The fluorescence intensity is plotted against the logarithm of the competitor ligand concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor ligand that displaces 50% of the fluorescent ligand.

-

The Kd of the competitor ligand can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways Involving CRABP-II

CRABP-II is a key protein in mediating the biological effects of retinoic acid through two distinct signaling pathways: a canonical, genomic pathway and a non-canonical, post-transcriptional pathway.

Canonical RAR-Mediated Signaling Pathway

In the classical pathway, CRABP-II acts as a cytosolic chaperone, transporting all-trans-retinoic acid (atRA) to the nucleus.

In this pathway, apo-CRABP-II in the cytoplasm binds to atRA, forming holo-CRABP-II. This complex then translocates to the nucleus where it "channels" atRA directly to the Retinoic Acid Receptor (RAR)[8]. RAR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[1][9].

Non-Canonical HuR-Mediated Signaling Pathway

CRABP-II also functions in a non-canonical, RA-independent manner by interacting with the RNA-binding protein HuR (also known as ELAVL1). This interaction plays a role in the post-transcriptional regulation of gene expression.

In the cytoplasm, apo-CRABP-II can form a complex with HuR. This association enhances the binding of HuR to AU-rich elements (AREs) in the 3'-untranslated regions (3'UTRs) of specific target messenger RNAs (mRNAs), such as SREBP-1c[10]. This binding stabilizes the mRNA, protecting it from degradation and leading to increased protein translation[10][11]. This pathway highlights a novel, RA-independent function of CRABP-II in regulating gene expression at the post-transcriptional level[8].

References

- 1. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncology.wisc.edu [oncology.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcript Stabilization by the RNA-Binding Protein HuR Is Regulated by Cellular Retinoic Acid-Binding Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DC271 in Elucidating Retinoid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA), and its application in the study of retinoid signaling pathways. This compound serves as a valuable tool for researchers in understanding the intricate mechanisms of retinoid action, particularly in the context of drug discovery and development. Its intrinsic fluorescence allows for the direct and real-time monitoring of molecular interactions within the retinoid signaling cascade, offering a significant advantage over traditional radiolabeled ligands.

Introduction to this compound and the Retinoid Signaling Pathway

The retinoid signaling pathway plays a crucial role in a multitude of physiological processes, including embryonic development, cell differentiation and proliferation, and immune function. Dysregulation of this pathway is implicated in various diseases, making its components key targets for therapeutic intervention. The pathway is primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three isotypes (α, β, and γ).

This compound is a synthetic retinoid designed to mimic the action of endogenous all-trans-retinoic acid. Its key feature is its solvatochromatic fluorescence, which is highly sensitive to the polarity of its environment. This property makes it an exceptional probe for studying ligand-protein interactions. When unbound in an aqueous environment, this compound's fluorescence is quenched. However, upon binding to the hydrophobic ligand-binding pocket of a protein, such as a retinoic acid receptor or a cellular retinoic acid-binding protein (CRABP), its fluorescence quantum yield increases significantly.[1] This change in fluorescence provides a direct readout of binding events.

Quantitative Data for this compound

While this compound is established as a pan-RAR agonist, specific quantitative data regarding its binding affinity and functional potency for individual RAR isotypes are not extensively available in the public literature.[2] The primary application of this compound reported in research is as a fluorescent probe in competition assays to determine the binding affinities of other, non-fluorescent compounds.[3][4] However, its binding affinity for Cellular Retinoic Acid-Binding Protein II (CRABPII) has been determined.

| Target Protein | Parameter | Value | Reference |

| Cellular Retinoic Acid-Binding Protein II (CRABPII) | Dissociation Constant (Kd) | 42 nM |

Key Experimental Protocols Involving this compound

This compound is instrumental in a variety of experimental setups designed to probe the retinoid signaling pathway. Below are detailed methodologies for key experiments.

Fluorescence Competition Assay for RAR Binding Affinity

This assay is a powerful method to determine the binding affinities of unlabeled test compounds for retinoic acid receptors by measuring their ability to displace this compound from the receptor's ligand-binding pocket.[3][4]

Objective: To determine the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for RARα and RARγ.

Materials:

-

Purified ligand-binding domain (LBD) of human RARα or RARγ

-

This compound

-

Test compounds

-

Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Black, low-volume 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Dilute the purified RAR-LBD to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add a fixed concentration of the RAR-LBD.

-

Add this compound to each well at a final concentration typically at or below its Kd for the receptor (if known) or at a concentration that gives a robust fluorescence signal.

-

Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum fluorescence) and wells with a saturating concentration of a known high-affinity ligand like ATRA (minimum fluorescence).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light to prevent photobleaching of this compound.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation ~350-380 nm, emission ~440-460 nm, solvent dependent).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity against the logarithm of the test compound concentration.

-

Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value of the test compound.

-

The Kd of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of this compound for the specific RAR isotype is known.

-

Note: Obtaining high-quality, purified RARβ has been reported to be challenging, which may limit the application of this assay for this specific isotype.[3][4]

Bioluminescence Reporter Gene Assay for RARα Agonist Activity

This cell-based assay is used to assess the functional agonist activity of compounds like this compound on a specific retinoic acid receptor isotype.[5]

Objective: To determine if this compound can activate the transcriptional activity of RARα.

Materials:

-

SH-SY5Y cells stably expressing human RARα (SH-SY5Y-RARα).

-

A reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., firefly luciferase).

-

A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization.

-

Cell culture medium and reagents.

-

This compound and control compounds (e.g., ATRA as a positive control, DMSO as a vehicle control).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture SH-SY5Y-RARα cells in appropriate media.

-

Co-transfect the cells with the RARE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound, ATRA, or DMSO for a specified period (e.g., 24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in each cell lysate using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

A significant increase in luciferase activity in this compound-treated cells compared to the vehicle control indicates RARα agonist activity.[5] If a full dose-response curve is generated, the EC50 value can be determined.

-

Visualizing Retinoid Signaling and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows.

Caption: Canonical retinoid signaling pathway.

Caption: Workflow of a fluorescence competition assay.

Conclusion

This compound has emerged as a important tool for the investigation of the retinoid signaling pathway. Its fluorescent properties enable the development of sensitive and high-throughput assays for the discovery and characterization of novel retinoid ligands. While detailed quantitative data on the interaction of this compound with individual RAR isotypes remains to be fully elucidated, its utility as a fluorescent probe in competition assays is well-established and provides a robust platform for advancing our understanding of retinoid biology and pharmacology. Future studies characterizing the isotype-specific binding and functional profile of this compound would further enhance its value as a reference compound in retinoid research.

References

- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Synthesis, and Application of the Novel Fluorescent Retinoid, DC271

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the fluorescent retinoic acid analog, DC271. It details its discovery as a valuable tool for studying retinoid signaling pathways, outlines its chemical synthesis, presents its key photophysical and biological properties, and describes its application in a novel fluorescence-based binding assay.

Introduction

Retinoids, derivatives of vitamin A, are crucial signaling molecules that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Their profound biological effects have made them a focal point of research and therapeutic development, particularly in oncology and dermatology.[1] All-trans-retinoic acid (ATRA) is a primary endogenous retinoid that exerts its effects by binding to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression.[1][2] The intracellular transport and availability of ATRA are mediated by cellular retinoic acid-binding proteins (CRABPs), with CRABPII being a key player in shuttling ATRA to the nucleus.[2][3]

To better understand the intricate retinoid signaling network, researchers have developed synthetic retinoid analogs. This compound is a novel, intrinsically fluorescent synthetic retinoid designed as a molecular probe to investigate these pathways.[1][4] Its fluorescence is sensitive to the polarity of its environment, a property known as solvatochromism, making it an excellent tool for monitoring its binding to proteins like CRABPII.[1]

Discovery and Rationale

The development of this compound was driven by the need for more advanced tools to study retinoid signaling without the limitations of traditional methods like radiolabeling.[1][4] Endogenous retinoids possess some intrinsic fluorescence due to their conjugated polyene structure, but it is generally too weak for robust cellular imaging or biophysical assays.[5] this compound was engineered based on a donor-acceptor diphenylacetylene (B1204595) scaffold, which confers strong, solvatochromatic fluorescence.[1] This design allows for real-time, direct measurement of its binding to retinoid-binding proteins.[1][4]

The core principle behind its utility is that the quantum yield and emission wavelength of this compound are highly dependent on its local environment. In a polar solvent, its fluorescence is weak and red-shifted. However, upon binding to the hydrophobic pocket of a protein like CRABPII, its fluorescence becomes intense and blue-shifted.[1] This change in fluorescence provides a direct readout of binding events.

Synthesis of this compound

The synthesis of this compound is based on a modular strategy involving a Sonogashira cross-coupling reaction between a donor and an acceptor moiety, followed by saponification.[4] The following is a generalized protocol based on the synthesis of similar fluorescent retinoid analogs.

Experimental Protocol: Synthesis of this compound

-

Sonogashira Cross-Coupling:

-

To a solution of the donor molecule, 6-ethynyl-1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)quinoline, and the acceptor molecule, methyl 4-iodobenzoate, in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, followed by purification of the resulting ester intermediate using column chromatography.

-

-

Saponification:

-

The purified ester intermediate is dissolved in a mixture of solvents such as tetrahydrofuran and methanol.

-

An aqueous solution of a base, typically lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), is added to the solution.

-

The mixture is stirred at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid, which is monitored by TLC or LC-MS.

-

The reaction is then acidified with a dilute acid (e.g., 1 M HCl), and the product, this compound, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

-

Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

Physicochemical and Biological Properties

This compound is a fluorescent analog of all-trans-retinoic acid (ATRA). It binds to cellular retinoid binding protein II (CRABPII) with high affinity. A key feature of this compound is its solvatochromatic fluorescence, where its emission spectrum is dependent on the polarity of the solvent. This property is crucial for its use in binding assays. When bound to the hydrophobic pocket of CRABPII, its fluorescence quantum yield increases significantly.[1]

Table 1: Physicochemical and Binding Data for this compound and Related Compounds

| Property | This compound | EC23 | ATRA |

| Chemical Formula | C₂₃H₂₅NO₂ | N/A | C₂₀H₂₈O₂ |

| Molecular Weight ( g/mol ) | 347.46 | N/A | 300.44 |

| Binding Target | CRABPII | CRABPII[1] | CRABPII[1] |

| K_d (nM) | 42 (for CRABPII) | 160 (for CRABPII)[1] | In the nanomolar range for CRABPII[1] |

| Excitation λ_max (nm) | 351 (DMSO), 350 (EtOH), 382 (DCM), 378 (Toluene) | N/A | N/A |

| Emission λ_max (nm) | 442 (DMSO), 461 (EtOH), 572 (DCM), 447 (Toluene) | N/A | N/A |

| Quantum Yield (%) | 19.3 (DMSO), 1.14 (EtOH), 71.45 (DCM), 80.21 (Toluene) | N/A | N/A |

Mechanism of Action and Signaling Pathway

This compound acts as a mimic of ATRA, binding to CRABPII and activating the same downstream genes as the endogenous retinoid in human keratinocyte cells. The canonical retinoic acid signaling pathway begins with the uptake of retinol (B82714) (vitamin A) into the cell, followed by its conversion to ATRA. CRABPII then chaperones ATRA to the nucleus, where it binds to the retinoic acid receptor (RAR), which is heterodimerized with the retinoid X receptor (RXR). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes that control various cellular functions.[1][2]

Caption: Retinoid signaling pathway and the role of this compound.

Application in a Fluorescence Competition Assay

The unique fluorescent properties of this compound have been leveraged to develop a high-throughput fluorescence competition assay for identifying and characterizing ligands that bind to retinoid-binding proteins.[1]

Experimental Protocol: Fluorescence Competition Assay

-

Preparation of Reagents:

-

A solution of purified CRABPII protein and this compound is prepared in a suitable assay buffer. The concentrations are optimized to ensure a significant fluorescent signal upon binding.

-

A library of test compounds is prepared in a compatible solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

-

Assay Procedure:

-

The CRABPII/DC271 solution is added to the wells of a microplate (e.g., a 96-well or 384-well plate).

-

The test compounds at various concentrations are then added to the wells.

-

The plate is incubated for a specific period to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 460 nm).[6]

-

A decrease in fluorescence intensity compared to the control (CRABPII/DC271 solution without a competing ligand) indicates that the test compound has displaced this compound from the CRABPII binding pocket.

-

The data is plotted as fluorescence intensity versus the concentration of the test compound.

-

The half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined by fitting the data to a suitable dose-response curve. The binding affinity (K_d) can then be calculated from the IC₅₀ value.

-

Caption: Workflow of the this compound fluorescence competition assay.

Conclusion

This compound represents a significant advancement in the toolkit available for studying retinoid signaling. Its intrinsic, solvatochromatic fluorescence provides a powerful and direct means to investigate ligand-protein interactions in real-time. The fluorescence competition assay utilizing this compound offers a robust, high-throughput method for screening and characterizing novel modulators of the retinoid pathway, which holds great promise for the development of new therapeutics targeting a range of diseases.

References

- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structures of fluorescent retinoid receptor modulators - Durham e-Theses [etheses.dur.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

DC271: A Technical Guide for Intracellular Retinoid Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DC271, a novel fluorescent probe for the characterization of intracellular retinoid signaling pathways. This compound serves as a powerful tool for high-throughput screening and quantitative analysis of ligand binding to cellular retinoid-binding proteins, offering a more direct and efficient alternative to traditional methods.

Introduction to this compound

Retinoids, a class of molecules derived from vitamin A, are critical regulators of cellular processes such as differentiation, proliferation, and apoptosis.[1] Their effects are primarily mediated by all-trans retinoic acid (ATRA) binding to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression.[1][2] Cellular Retinoic Acid-Binding Protein II (CRABP-II) plays a key role by shuttling ATRA from the cytoplasm to the nucleus, enhancing its transcriptional activity.[1][3]

Characterizing the interaction between retinoids and their binding proteins is crucial for drug development. This compound is a synthetic, fluorescent analog of ATRA designed to simplify this process.[4] Its unique solvatochromic properties allow for direct measurement of binding to proteins like CRABP-II, making it an ideal tool for competition assays and inhibitor screening.[1][3]

Physicochemical and Spectroscopic Properties

This compound's utility is rooted in its specific chemical and fluorescent characteristics. It is a stable compound with well-defined spectroscopic properties that are highly sensitive to its microenvironment.

| Property | Value | Reference |

| Chemical Name | 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid | [4] |

| Molecular Formula | C₂₃H₂₅NO₂ | [4] |

| Molecular Weight | 347.46 g/mol | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Binding Affinity (Kd) | 42 nM for Cellular Retinoid Binding Protein II (CRABP-II) | [4] |

| Excitation (λex) nm | 351 (in DMSO), 350 (in EtOH), 382 (in DCM), 378 (in Toluene) | [4] |

| Emission (λem) nm | 442 (in DMSO), 461 (in EtOH), 572 (in DCM), 447 (in Toluene) | [4] |

| Quantum Yield (%) | 19.3 (in DMSO), 1.14 (in EtOH), 71.45 (in DCM), 80.21 (in Toluene) | [4] |

Mechanism of Action: A Solvatochromic Probe

The core principle behind this compound is its solvatochromism.[4] The probe's fluorescence emission is heavily dependent on the polarity of its environment. In polar, aqueous solutions, the molecule's fluorescence is significantly quenched.[1] However, upon binding to the hydrophobic pocket of a retinoid-binding protein like CRABP-II, it becomes shielded from the aqueous environment. This change in microenvironment causes a substantial increase in its quantum yield, resulting in a bright, detectable fluorescent signal.[1] This "light-up" property allows researchers to directly monitor the binding event.

Experimental Protocols

Protocol 1: Fluorescence Competition Assay for CRABP-II Ligand Screening

This protocol details a high-throughput capable fluorescence displacement assay to screen for and quantify the binding of unlabeled compounds to CRABP-II.[1] The principle is that a test compound with affinity for CRABP-II will displace the bound this compound, leading to a measurable decrease in fluorescence.[1]

A. Materials and Reagents:

-

Recombinant human CRABP-II protein

-

This compound (Tocris Bioscience or R&D Systems)

-

Test compounds (ligands)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corning non-binding surface, black, 96-well or 384-well plates

-

Fluorescence plate reader

B. Reagent Preparation:

-

CRABP-II Stock: Prepare a 10 µM stock solution of CRABP-II in PBS. Aliquot and store at -80°C.

-

This compound Stock: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Test Compound Stocks: Prepare 10 mM stock solutions of test compounds in DMSO.

-

Assay Buffer: PBS, pH 7.4.

-

Working Solutions: On the day of the experiment, prepare working solutions by diluting stocks in Assay Buffer. For a final concentration of 100 nM, prepare 2X (200 nM) solutions of CRABP-II and this compound. Prepare a serial dilution series of test compounds at 2X the final desired concentrations.

C. Assay Procedure:

-

In a 96-well plate, add 50 µL of the 2X CRABP-II working solution to all wells except the 'no protein' controls.

-

Add 50 µL of the 2X this compound working solution to all wells.

-

Add 100 µL of the 2X test compound dilutions to their respective wells. For controls, add 100 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

-

Controls:

-

Maximum Signal: CRABP-II + this compound + Assay Buffer (with DMSO).

-

Minimum Signal (Background): this compound + Assay Buffer (with DMSO).

-

-

Mix the plate gently by spinning for 2 minutes at 1,500 rpm to ensure incorporation.[3]

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence using a plate reader. Set the excitation wavelength to ~335-350 nm and the emission wavelength to ~440-460 nm.[3]

D. Data Analysis:

-

Subtract the background fluorescence (Minimum Signal) from all readings.

-

Normalize the data by expressing the fluorescence signal in each well as a percentage of the Maximum Signal control.

-

Plot the normalized fluorescence against the logarithm of the test compound concentration.

-

Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each test compound.

Context: The Intracellular Retinoid Signaling Pathway

This compound provides a tool to probe a specific part of a larger, complex signaling cascade. Understanding this pathway is essential for interpreting experimental results. The process begins with the uptake of retinol (B82714) and culminates in the transcriptional regulation of target genes in the nucleus. CRABP-II is a central player in this pathway, and its interaction with ligands is what this compound helps to characterize.

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a variety of applications:

-

High-Throughput Screening (HTS): The simple, mix-and-read format of the competition assay is ideal for screening large compound libraries to identify novel ligands for retinoid-binding proteins.[1]

-

Structure-Activity Relationship (SAR) Studies: this compound can be used to rapidly determine the binding affinities of a series of synthesized analogs, helping to build SAR models for drug optimization.

-

Validation of Biological Activity: The probe can confirm whether synthetic retinoid analogs engage with their intended intracellular targets.[1] this compound itself has been shown to activate the same genes as endogenous retinoic acid in human keratinocyte cells, validating its biological relevance as an ATRA analog.[4]

-

Basic Research: It facilitates the study of the role of CRABP-I and CRABP-II in retinoid trafficking and signaling, helping to elucidate their distinct biological functions.[1][3]

Conclusion

This compound represents a significant advancement in the toolset available for studying intracellular retinoid signaling. Its inherent fluorescence and sensitivity to the binding pocket of proteins like CRABP-II eliminate the need for complex radiolabeling or multi-step assays.[1] By providing a direct, robust, and high-throughput method for quantifying ligand binding, this compound accelerates research and development in areas targeting retinoid pathways, from cancer therapy to dermatology and neurodegenerative disease.[1]

References

- 1. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–functional relationship of cellular retinoic acid-binding proteins I and II interacting with natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DC 271 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

An In-depth Technical Guide on the Core Principles of Using DC271 in Fluorescence Microscopy

This guide provides a comprehensive overview of the fundamental principles and applications of DC271 as a fluorescent probe in microscopy, tailored for researchers, scientists, and professionals in drug development. It is important to note that while the query connected this compound with VEGFR2 inhibition, current scientific literature identifies this compound as a fluorescent analog of retinoic acid, used to probe retinoid signaling pathways. This guide will focus on the established properties and uses of this compound. For research involving VEGFR2 inhibition, the monoclonal antibody DC101 is a more relevant agent.

Introduction to this compound

This compound is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA). It is designed to mimic endogenous retinoic acid, allowing for the visualization and study of retinoid signaling pathways within cells. Retinoids play crucial roles in various biological processes, including cell differentiation, proliferation, and apoptosis, making them a key area of study in developmental biology and oncology.[1][2] The intrinsic fluorescence of this compound provides a powerful tool for high-resolution imaging and biochemical assays without the need for secondary detection methods.

Key Features of this compound:

-

Fluorescent Retinoic Acid Analog: Directly mimics the action of natural retinoic acid.

-

Solvochromatic Properties: Its fluorescence excitation and emission spectra are sensitive to the solvent environment.

-

High Affinity for CRABPII: Binds to cellular retinoic acid-binding protein II (CRABPII) with a dissociation constant (Kd) of 42 nM.

-

Biological Activity: Activates the same genes as endogenous retinoic acid in cell-based assays.

Mechanism of Action and Signaling Pathway

This compound, like retinoic acid, exerts its biological effects by binding to nuclear receptors. Retinoic acid diffuses into the cell and is transported to the nucleus by cellular retinoic acid-binding proteins (CRABPs).[2] In the nucleus, it binds to retinoic acid receptors (RARs), which are complexed with retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling cascade is critical in various cellular processes.

Figure 1: Diagram of the this compound signaling pathway.

Principles of Using this compound in Fluorescence Microscopy

Fluorescence microscopy is a powerful technique that utilizes the properties of fluorescent molecules to visualize cellular structures and processes with high specificity.[3][4][5] When using this compound, its intrinsic fluorescence allows for direct visualization without the need for immunolabeling.

The basic principle involves exciting the this compound molecule with a specific wavelength of light, causing it to move to a higher energy state.[5] As it returns to its ground state, it emits light at a longer wavelength.[4][5] This emitted light is then captured by a detector to generate an image. The key components of a fluorescence microscope setup for this compound imaging include a light source, an excitation filter, a dichroic mirror, an emission filter, and a detector.[3][6][7]

Quantitative Data of this compound

The spectral properties of this compound are highly dependent on the solvent, a characteristic known as solvochromism. This property can be leveraged to probe the local environment of the molecule within the cell. The following table summarizes the excitation and emission maxima, and quantum yield of this compound in various solvents.

| Solvent | Excitation (λex) | Emission (λem) | Quantum Yield (%) |

| DMSO | 351 nm | 442 nm | 19.3 |

| Ethanol (EtOH) | 350 nm | 461 nm | 1.14 |

| Dichloromethane (DCM) | 382 nm | 572 nm | 71.45 |

| Toluene | 378 nm | 447 nm | 80.21 |

| Data sourced from Tocris Bioscience and R&D Systems. |

digraph "Solvochromatic_Properties" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Solvochromatic Properties of this compound", splines=true, maxwidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"this compound" [label="this compound Molecule", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent" [label="Solvent Environment\n(e.g., DMSO, EtOH, DCM)", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Interaction" [label="Molecular Interaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Spectral_Shift" [label="Shift in Excitation/Emission Wavelengths\nand Quantum Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Interaction"; "Solvent" -> "Interaction"; "Interaction" -> "Spectral_Shift"; }

Figure 2: Logical relationship of this compound's solvochromatic properties.

Experimental Protocols

The following is a generalized protocol for imaging live cells using this compound. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental goals.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging dish or chambered coverslip

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Cell Seeding: Plate cells on a live-cell imaging dish or chambered coverslip and allow them to adhere and grow to the desired confluency.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 1-10 µM).

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the this compound-containing medium.

-

Wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound this compound.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Place the imaging dish on the stage of the fluorescence microscope.

-

Select the appropriate filter set based on the spectral properties of this compound in the cellular environment.

-

Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.

-

Figure 3: A generalized experimental workflow for using this compound.

Conclusion

This compound is a valuable tool for researchers studying retinoid signaling pathways. Its intrinsic fluorescence and ability to mimic endogenous retinoic acid provide a direct method for visualizing its uptake, distribution, and interaction with cellular components. By understanding the core principles of its mechanism of action and the technical aspects of fluorescence microscopy, researchers can effectively leverage this compound to gain deeper insights into the complex roles of retinoids in health and disease.

References

- 1. Mechanism of action of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. krone-foerch.com [krone-foerch.com]

- 4. Introduction to fluorescence microscopy: Principle and types – faCellitate [facellitate.com]

- 5. pages.zeiss.com [pages.zeiss.com]

- 6. physiology.med.unc.edu [physiology.med.unc.edu]

- 7. Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Application of DC271 in Developmental Biology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DC271, a fluorescent analog of retinoic acid, and its application as a powerful tool in developmental biology research. By mimicking the action of endogenous all-trans-retinoic acid (ATRA), this compound allows for the direct visualization and quantitative analysis of retinoid signaling pathways, which are fundamental to embryonic development.

Introduction to Retinoic Acid Signaling in Development

Retinoic acid (RA) is a small lipophilic molecule derived from vitamin A that plays a critical role as a signaling molecule in the embryonic development of chordates.[1] It is essential for the proper formation of numerous organs and tissues, including the body axis, spinal cord, heart, eyes, and limbs.[1][2] RA exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] This binding event converts these receptors from transcriptional repressors to activators, thereby controlling the expression of a vast network of genes that drive cellular differentiation, proliferation, and morphogenesis.[4][5][6] The precise spatial and temporal distribution of RA is tightly regulated by the coordinated action of synthesizing enzymes (retinaldehyde dehydrogenases) and degrading enzymes (cytochrome P450s, CYP26).[5][6][7]

This compound: A Fluorescent Probe for Retinoid Signaling

This compound is a synthetic analog of all-trans-retinoic acid that possesses intrinsic fluorescence.[8] This property makes it an invaluable tool for studying the complex and dynamic processes governed by RA signaling. Unlike traditional methods that rely on indirect measurements, this compound allows for the direct visualization of retinoid uptake, trafficking, and localization within cells and tissues.

Mechanism of Action

This compound functions as a solvochromatic probe, meaning its fluorescence emission spectrum is sensitive to the polarity of its local environment.[8] When bound to cellular retinoic acid-binding proteins (CRABPs), which shuttle RA within the cell, the fluorescence of this compound is significantly enhanced and blue-shifted.[9] This property can be exploited to quantify protein-ligand interactions and to image the intracellular distribution of the retinoid. Importantly, this compound has been shown to elicit cellular responses consistent with those of endogenous retinoic acid, activating the same target genes.[8]

Quantitative Data

The following tables summarize key quantitative data for this compound and related fluorescent retinoid analogs.

Table 1: Binding Affinity of Fluorescent Retinoid Analogs to CRABPII

| Compound | Kd (nM) for CRABPII | Reference |

| This compound | 42 | [8] |

| DC360 | 34.0 ± 2.5 | [10][11] |

Table 2: Photophysical Properties of this compound

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Reference |

| DMSO | 351 | 442 | 19.3 | [8] |

| Ethanol | 350 | 461 | 1.14 | [8] |

| Dichloromethane | 382 | 572 | 71.45 | [8] |

| Toluene | 378 | 447 | 80.21 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and similar fluorescent retinoid probes.

In Vitro Fluorometric Binding Assay

This protocol describes a competition assay to determine the binding affinity of unlabeled compounds to CRABPII using this compound as a fluorescent probe.[12]

Materials:

-

Recombinant human CRABPII

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

Test compounds (unlabeled retinoid analogs or other potential ligands)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed concentration of CRABPII and this compound to each well.

-

Add the different concentrations of the test compound to the wells. Include a control with no test compound.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound in the assay buffer.

-

A decrease in fluorescence intensity indicates displacement of this compound from CRABPII by the test compound.

-

Calculate the binding affinity (Ki or IC50) of the test compound by plotting the fluorescence intensity against the concentration of the test compound and fitting the data to a suitable binding model.

Cellular Imaging with Confocal Fluorescence Microscopy

This protocol outlines the use of this compound for visualizing its subcellular localization in cultured cells.[10][13]

Materials:

-

Cultured cells (e.g., human epithelial cells)

-

Cell culture medium

-

This compound

-

Confocal microscope with appropriate laser lines and filters

-

Optional: Nuclear stain (e.g., DAPI)

Procedure:

-

Seed cells on glass-bottom dishes suitable for high-resolution imaging.

-

Allow cells to adhere and grow to the desired confluency.

-

Prepare a working solution of this compound in cell culture medium. A typical concentration is 1 µM.[8]

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for a specified period (e.g., several hours to 72 hours[8]) to allow for uptake and distribution of the probe.

-

If desired, incubate with a nuclear stain according to the manufacturer's protocol.

-

Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove excess probe.

-

Image the cells using a confocal microscope. Use an excitation wavelength around 350-405 nm and collect emission at the appropriate wavelength for this compound.

-

Analyze the images to determine the subcellular localization of this compound, which often shows nuclear accumulation.[10][13]

Visualizations

Retinoic Acid Signaling Pathway

Caption: The canonical retinoic acid signaling pathway.

Experimental Workflow: Cellular Imaging with this compound

Caption: Workflow for cellular imaging using this compound.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 6. Retinoic acid signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. DC 271 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 9. Structure–functional relationship of cellular retinoic acid-binding proteins I and II interacting with natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.lancaster-university.uk [research.lancaster-university.uk]

Unveiling the Photophysical intricacies of DC271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of DC271, a novel fluorescent synthetic retinoid. As a potent analog of all-trans-retinoic acid (ATRA), this compound offers a unique tool for investigating retinoid signaling pathways and for the development of high-throughput screening assays for retinoid-binding proteins. This document outlines the key photophysical data, experimental methodologies for its characterization, and its application in a competitive binding assay.

Core Photophysical Data of this compound

This compound is a solvatochromatic fluorophore, meaning its absorption and emission characteristics are highly dependent on the polarity of its environment.[1] This property is central to its utility as a probe for ligand binding. In aqueous environments, the hydrophobic nature of this compound leads to aggregation and significant quenching of its fluorescence.[1] However, upon binding to the hydrophobic pocket of a protein like Cellular Retinoid Binding Protein II (CRABP-II), its quantum yield dramatically increases, analogous to its behavior in a nonpolar solvent.[1]

The key photophysical properties of this compound in various solvents are summarized in the table below.

| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (Φ) (%) |

| Dimethyl Sulfoxide (DMSO) | 351 | 442 | 19.3 |

| Ethanol (EtOH) | 350 | 461 | 1.14 |

| Dichloromethane (DCM) | 382 | 572 | 71.45 |

| Toluene | 378 | 447 | 80.21 |

Table 1: Photophysical properties of this compound in different solvents.[2]

Chemical and Physical Properties:

-

Chemical Name: 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid[2]

-

Molecular Formula: C₂₃H₂₅NO₂

-

Molecular Weight: 347.46 g/mol

-

CAS Number: 198696-03-6

-

Solubility: Soluble to 50 mM in DMSO and to 10 mM in ethanol.

Experimental Protocols

Synthesis of this compound